Isophthalic acid
Overview
Description
It is a white, crystalline solid that is one of the three isomers of phthalic acid, the others being phthalic acid (benzene-1,2-dicarboxylic acid) and terephthalic acid (benzene-1,4-dicarboxylic acid) . Isophthalic acid is primarily used in the production of high-performance polymers and resins due to its unique molecular structure, which imparts improved thermal stability and chemical resistance .
Mechanism of Action
Target of Action
Isophthalic acid primarily targets the polymerization process in the production of commercially important polymers . It is used as a precursor in the form of acyl chlorides to produce polymers such as polyethylene terephthalate (PET) resin and unsaturated polyester resin (UPR) .
Mode of Action
This compound undergoes reactions typical of carboxylic acids . It reacts with bases to form water-soluble salts called isophthalates, a type of Acid-Base Reaction . It can also undergo Esterification reactions with alcohols to form esters, a reaction commonly used in the synthesis of plasticizers and fragrance compounds .
Biochemical Pathways
This compound participates in condensation reactions with diols, such as ethylene glycol, to form polyesters . This is particularly important in the production of PET resins, which find extensive use in the production of fibers, films, and packaging materials . In the anaerobic degradation of isophthalate, an enzyme called Isophthalate:Coenzyme A ligase (IPCL) plays a key role. IPCL activates isophthalate to isophthalyl-CoA, which initiates its activation and further degradation .
Pharmacokinetics
It is known that this compound is sparingly soluble in cold water but forms a clear solution in boiling water . It is also soluble in polar organic solvents such as acetone, ethanol, and dimethyl sulfoxide (DMSO) .
Result of Action
The result of this compound’s action is the formation of important polymers. For example, the high-performance polymer polybenzimidazole is produced from this compound . Also, mixed with terephthalic acid, this compound is used in the production of PET resins for drink plastic bottles and food packaging .
Action Environment
This compound is relatively stable under normal conditions, but may decompose at high temperatures . It has a tendency to absorb moisture from the atmosphere . Its reactivity and stability can be influenced by environmental factors such as temperature, humidity, and the presence of other chemicals. For example, in the presence of coenzyme A, Mg2+, and ATP, IPCL converts this compound to isophthalyl-CoA .
Biochemical Analysis
Biochemical Properties
Isophthalic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, this compound can undergo esterification reactions with alcohols to form esters, which are commonly used in the synthesis of plasticizers and fragrance compounds . Additionally, it can react with primary amines to form amides and participate in condensation reactions with diols, such as ethylene glycol, to form polyesters . These interactions highlight the versatility of this compound in biochemical processes.
Cellular Effects
This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of certain enzymes involved in metabolic pathways, thereby influencing the overall metabolic flux within cells . Additionally, it can impact gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can bind to enzymes, leading to either inhibition or activation of their catalytic activity . For instance, this compound can inhibit certain enzymes involved in the degradation of aromatic compounds, thereby affecting the metabolic pathways in which these enzymes participate . Additionally, this compound can influence gene expression by binding to transcription factors and modulating their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider. This compound is relatively stable under normal conditions but may decompose at high temperatures . Long-term exposure to this compound in in vitro or in vivo studies has shown that it can have lasting effects on cellular function, including alterations in metabolic pathways and gene expression .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, this compound may have minimal impact on cellular function, while higher doses can lead to toxic or adverse effects . For example, high doses of this compound have been associated with oxidative stress and inflammation in animal models . It is important to determine the threshold effects and safe dosage levels to avoid potential toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the degradation of aromatic compounds. It interacts with enzymes such as dioxygenases, which introduce hydroxyl groups into the carboxyl functional group and decarboxylate them by dehydrogenation reactions . These interactions play a crucial role in the biodegradation of this compound and its conversion into other metabolites .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, this compound can accumulate in specific cellular compartments, influencing its localization and activity . Understanding the transport and distribution of this compound is essential for elucidating its cellular effects.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, this compound may localize to the endoplasmic reticulum or mitochondria, where it can interact with enzymes and other biomolecules involved in metabolic processes . The subcellular localization of this compound is crucial for understanding its role in cellular function.
Preparation Methods
Isophthalic acid is industrially produced on a large scale by the oxidation of meta-xylene using oxygen in the presence of a cobalt-manganese-bromide catalyst . The reaction can be represented as follows: [ \text{m-CH}_3\text{C}_6\text{H}_4\text{CH}_3 + 2 \text{O}_2 \rightarrow \text{C}_6\text{H}_4(\text{CO}_2\text{H})_2 + 2 \text{H}_2\text{O} ]
In the laboratory, this compound can also be synthesized by oxidizing meta-xylene with chromic acid or by fusing potassium meta-sulfobenzoate or meta-bromobenzoate with potassium formate .
Chemical Reactions Analysis
Isophthalic acid undergoes several types of chemical reactions typical of carboxylic acids:
Acid-Base Reactions: It reacts with bases to form water-soluble salts called isophthalates.
Esterification: It can react with alcohols to form esters, which are commonly used in the synthesis of plasticizers and fragrance compounds.
Amide Formation: It can react with primary amines to form amides.
Oxidation: Under certain conditions, this compound can undergo oxidation to produce carbon dioxide and water.
Electrophilic Aromatic Substitution: Due to the presence of the aromatic ring, this compound can undergo functionalization through electrophilic aromatic substitution reactions.
Scientific Research Applications
Isophthalic acid has a wide range of applications in scientific research and industry:
Polymer Production: It is a key monomer in the production of polyethylene terephthalate (PET) and other high-performance polymers.
Resin Production: This compound is used in the manufacture of unsaturated polyester resins (UPRs), which are utilized in reinforced plastics, coatings, and gel coats.
Inks and Coatings: It is used in the production of inks and coatings to enhance durability and resistance to external agents.
Corrosion Inhibition: This compound functions as an effective corrosion inhibitor in certain applications, protecting materials such as steel from corrosive environments.
Research and Development:
Comparison with Similar Compounds
Isophthalic acid is one of three isomers of benzenedicarboxylic acid, the others being phthalic acid and terephthalic acid . While all three compounds share the same molecular formula (C₈H₆O₄), they differ in the positions of the carboxyl groups on the benzene ring:
Phthalic Acid (Benzene-1,2-dicarboxylic acid): The carboxyl groups are in the ortho (1,2) position.
This compound (Benzene-1,3-dicarboxylic acid): The carboxyl groups are in the meta (1,3) position.
Terephthalic Acid (Benzene-1,4-dicarboxylic acid): The carboxyl groups are in the para (1,4) position.
This compound’s meta position of the carboxyl groups imparts unique properties such as improved thermal stability and chemical resistance compared to its isomers . This makes it particularly valuable in the production of high-performance polymers and resins .
Properties
IUPAC Name |
benzene-1,3-dicarboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O4/c9-7(10)5-2-1-3-6(4-5)8(11)12/h1-4H,(H,9,10)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQVIHTHCMHWDBS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6O4, Array | |
Record name | ISOPHTHALIC ACID | |
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Record name | ISOPHTHALIC ACID | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
26776-13-6, 10027-33-5 (di-hydrochloride salt) | |
Record name | 1,3-Benzenedicarboxylic acid, homopolymer | |
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Record name | Isophthalic acid | |
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DSSTOX Substance ID |
DTXSID3021485 | |
Record name | 1,3-Benzenedicarboxylic acid | |
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Molecular Weight |
166.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Isophthalic acid is a white solid with a slight unpleasant odor. Sinks in water. (USCG, 1999), Dry Powder; Liquid; Other Solid; Pellets or Large Crystals, Colorless solid; [Hawley] Sublimes without decomposition; [Merck Index] Melting point = 347 deg C; [HSDB] Faintly beige powder; [MSDSonline], COLOURLESS CRYSTALLINE POWDER. | |
Record name | ISOPHTHALIC ACID | |
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Boiling Point |
Sublimes, Boiling point = 753.00 K (Based on predicted value for phthalic acid by Meissner's method with a suitable adjustment for isomerism based on similar compound relationships.) | |
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Solubility |
Soluble in 8000 parts cold water, 460 parts boiling water; freely soluble in alcohol; practically insoluble in petroleum ether, In methanol: 4.0 g/100 g at 25 °C; in propanol: 1.7 g/100 g at 25 °C, 2.7 g/100 g at 50 °C; in glacial acetic acid: 0.23 g/100 g at 25 °C, Insoluble in benzene, ligroin and ether, Water solubility: 120 mg/L at 25 °C, 350 mg/L at 50 °C, 3200 mg/L at 100 °C, In water, 5400 mg/L at 14 °C (pH adjusted water for complete dissociation), Solubility in water: none in cold water, poor in boiling water | |
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Density |
1.54 at 77 °F (USCG, 1999) - Denser than water; will sink, 1.53 at 4 °C, Density = 9.0710 kmol/cu m at 20 °C, Relative density (water = 1): 1.54 | |
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Vapor Pressure |
0.00000002 [mmHg], VP: 0.009 Pa (0.0675 mm Hg) at 100 °C | |
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Impurities |
Impurities in isophthalic acid, other than isomeric ones, include reaction intermediates, eg, 3-formalbenzoic acid and m-toluic acid; by-products, eg, benzoic acid; and residual metals | |
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Color/Form |
Crystalline powder, Colorless crystals, Needles from water or alcohol | |
CAS No. |
121-91-5 | |
Record name | ISOPHTHALIC ACID | |
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Melting Point |
653 °F (USCG, 1999), 347 °C, Triple point temperature and pressure = 619.15 K (estimated to be equal to the melting point), 2.8020X10+3 Pa, Melting point = 619.15 K (determined in sealed tube), 345-348 °C | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.